molecular formula C26H40N2O B14666612 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine CAS No. 51462-27-2

2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine

Katalognummer: B14666612
CAS-Nummer: 51462-27-2
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: ABSVAIARYCTADL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a decyloxyphenyl group and a hexyl chain

Vorbereitungsmethoden

The synthesis of 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the decyloxyphenyl intermediate, which is then coupled with a pyrimidine derivative under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Wirkmechanismus

The mechanism of action of 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine can be compared with other similar compounds, such as:

    4-[2-(Decyloxy)phenyl]-5-hexylpyrimidine: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.

    2-[4-(Decyloxy)phenyl]-5-octylpyrimidine: This compound has a similar structure but with a different alkyl chain length.

Eigenschaften

CAS-Nummer

51462-27-2

Molekularformel

C26H40N2O

Molekulargewicht

396.6 g/mol

IUPAC-Name

2-(4-decoxyphenyl)-5-hexylpyrimidine

InChI

InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-12-14-20-29-25-18-16-24(17-19-25)26-27-21-23(22-28-26)15-13-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3

InChI-Schlüssel

ABSVAIARYCTADL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.